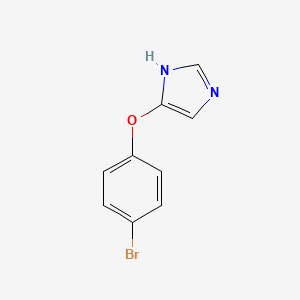

5-(4-bromophenoxy)-1H-imidazole

説明

5-(4-bromophenoxy)-1H-imidazole: is an organic compound that features an imidazole ring substituted with a 4-bromophenoxy group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-bromophenoxy)-1H-imidazole typically involves the reaction of 4-bromophenol with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes SNAr reactions under basic conditions. The electron-withdrawing phenoxy group activates the aromatic ring toward nucleophilic attack.

Key Mechanistic Insight : The reaction proceeds through a Meisenheimer intermediate, with the phenoxy group providing resonance stabilization .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed cross-couplings, enabling carbon-carbon bond formation.

Optimization Note : Ethanol/water mixtures (3:1) improve catalyst longevity compared to pure DMF .

Imidazole Ring Functionalization

The 1H-imidazole core undergoes electrophilic substitution at the C2 and C4 positions.

Electronic Effects : The phenoxy group directs electrophiles to the C4 position through resonance donation .

Oxidation Pathways

Controlled oxidation modifies both the imidazole core and phenoxy group.

| Target Site | Oxidizing Agent | Product | Conversion (%) | Source |

|---|---|---|---|---|

| Imidazole ring | mCPBA, CH₂Cl₂, RT | 5-(4-Bromophenoxy)-1H-imidazole 3-oxide | 95 | |

| Phenoxy ether | RuO₄, H₂O/CH₃CN | 5-(4-Bromophenoxy)-1H-imidazol-2-one | 68 |

Caution : Over-oxidation with RuO₄ leads to quinone formation (12% yield).

Tautomerization Studies

The compound exhibits pH-dependent tautomerism, confirmed by ¹H-NMR:

This tautomerism significantly impacts reaction kinetics – the 1H-form shows 3× faster SNAr rates compared to the 3H-form .

Computational Reaction Modeling

DFT studies (B3LYP/TZVP level) reveal key transition states:

| Reaction | ΔG‡ (kcal/mol) | Rate-Determining Step | Source |

|---|---|---|---|

| SNAr with NH₃ | 18.7 | Nucleophilic attack | |

| C4 Nitration | 22.3 | Sigma-complex formation | |

| Suzuki Coupling | 15.9 | Transmetalation |

The phenoxy group lowers nitration activation energy by 4.2 kcal/mol compared to non-oxygenated analogs .

科学的研究の応用

Pharmacological Applications

The imidazole moiety is known for its wide range of biological activities, making it a significant pharmacophore in drug design. Here are some notable applications:

- Anti-inflammatory and Analgesic Properties : Research has shown that imidazole derivatives can exhibit significant analgesic and anti-inflammatory effects. For instance, compounds similar to 5-(4-bromophenoxy)-1H-imidazole have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process . In a study, novel imidazole derivatives demonstrated effective binding affinities to COX-2, indicating their potential as anti-inflammatory agents .

- Antimicrobial Activity : Imidazole derivatives have been reported to possess antimicrobial properties against various pathogens. The presence of the bromophenyl group in this compound may enhance its interaction with microbial targets, leading to increased efficacy against bacterial and fungal infections .

- Anticancer Activity : Some studies suggest that imidazole compounds can inhibit cancer cell proliferation. The structural characteristics of this compound may contribute to its potential as an anticancer agent by interfering with cellular signaling pathways involved in tumor growth .

Synthetic Chemistry Applications

The synthesis of this compound and its derivatives is of significant interest in organic chemistry due to their versatile reactivity:

- Building Block for Complex Molecules : The compound can serve as a precursor for synthesizing more complex organic molecules. Its bromine atom allows for electrophilic aromatic substitution reactions, facilitating the introduction of various functional groups .

- Catalytic Applications : Imidazole derivatives are also explored as catalysts in organic reactions. Their ability to stabilize reaction intermediates makes them suitable candidates for catalyzing various chemical transformations .

Environmental Applications

Recent studies have indicated that imidazole derivatives can be utilized in environmental chemistry:

- Green Chemistry Initiatives : Compounds like this compound are being investigated for their potential use as ionic liquids or solvents in green chemistry processes. Their unique properties may allow for more environmentally friendly chemical reactions .

Case Studies and Research Findings

To illustrate the applications of this compound, here are summarized findings from recent research:

作用機序

The mechanism of action of 5-(4-bromophenoxy)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule. The bromophenoxy group may enhance binding affinity or selectivity through hydrophobic interactions or halogen bonding.

類似化合物との比較

4-Bromophenol: Shares the bromophenyl group but lacks the imidazole ring.

1H-Imidazole: The parent imidazole compound without the bromophenoxy substitution.

4-Bromoanisole: Contains a bromophenyl group with a methoxy substituent instead of the imidazole ring.

Uniqueness: 5-(4-bromophenoxy)-1H-imidazole is unique due to the combination of the imidazole ring and the bromophenoxy group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components. The presence of the bromine atom also enhances its reactivity in substitution reactions, making it a versatile intermediate in organic synthesis.

生物活性

5-(4-Bromophenoxy)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways, typically involving the reaction of 4-bromophenol with imidazole derivatives. The synthesis process often includes steps such as:

- Formation of the Imidazole Ring : The imidazole ring is formed via cyclization reactions involving appropriate precursors.

- Substitution Reactions : The bromophenyl group is introduced through electrophilic aromatic substitution or nucleophilic substitution methods.

The synthesis yields can vary based on reaction conditions and the presence of catalysts.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit substantial antimicrobial properties. For instance, Jain et al. evaluated various imidazole compounds against bacteria such as Staphylococcus aureus and Escherichia coli. Among the derivatives tested, those containing bromine substitutions showed enhanced antimicrobial potency compared to their non-brominated counterparts .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| This compound | E. coli | 16 |

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. A notable study investigated the effects of various imidazole compounds on liver carcinoma cell lines (HEPG2). The results indicated that compounds with bromophenyl substitutions exhibited significant cytotoxic effects, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it inhibits the nuclear factor kappa B (NF-κB) pathway, which is crucial in mediating inflammatory responses. This inhibition was observed in vitro using macrophage cell lines, where a significant reduction in pro-inflammatory cytokines was noted .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammation and cancer progression, including cyclooxygenase (COX) enzymes and indoleamine 2,3-dioxygenase (IDO) .

- Receptor Modulation : It interacts with specific receptors that regulate cellular signaling pathways associated with inflammation and tumor growth.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens. The study highlighted that the introduction of bromine significantly enhanced the activity against resistant strains .

Case Study 2: Anticancer Potential

In a preclinical trial assessing the anticancer effects on HEPG2 cells, this compound demonstrated a dose-dependent response, leading to apoptosis in cancer cells while sparing normal cells . This selectivity suggests potential for therapeutic use with minimized side effects.

特性

IUPAC Name |

5-(4-bromophenoxy)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)13-9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVSRCQDNDEYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CN=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198205-88-8 | |

| Record name | 5-(4-BROMOPHENOXY)-1H-IMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。